methyl 2-{2-(3,4-dimethoxyphenyl)-4-hydroxy-3-[(3-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-{2-(3,4-dimethoxyphenyl)-4-hydroxy-3-[(3-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-(3,4-dimethoxyphenyl)-4-hydroxy-3-[(3-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can be achieved through a multi-step process involving several key reactions. One practical method involves a one-pot, three-component strategy using a deep eutectic solvent as a promoter and reaction medium . This method includes the reaction between arylamine, benzaldehyde, and an activated olefin, followed by N-acylation with the respective acid chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-(3,4-dimethoxyphenyl)-4-hydroxy-3-[(3-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to ensure high efficiency and selectivity. For example, Suzuki–Miyaura coupling reactions often use palladium catalysts and organoboron reagents under mild conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.
Scientific Research Applications
Methyl 2-{2-(3,4-dimethoxyphenyl)-4-hydroxy-3-[(3-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has potential as a biochemical probe to study enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which methyl 2-{2-(3,4-dimethoxyphenyl)-4-hydroxy-3-[(3-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-{2-(3,4-dimethoxyphenyl)-4-hydroxy-3-[(3-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its complex structure, which includes multiple functional groups that allow for diverse chemical reactivity and potential applications
Properties
Molecular Formula |
C29H30N2O8S |
---|---|
Molecular Weight |
566.6 g/mol |
IUPAC Name |
methyl 2-[(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C29H30N2O8S/c1-7-12-39-19-10-9-18(13-15(19)2)24(32)22-23(17-8-11-20(36-4)21(14-17)37-5)31(27(34)25(22)33)29-30-16(3)26(40-29)28(35)38-6/h8-11,13-14,23,32H,7,12H2,1-6H3/b24-22+ |
InChI Key |
WFVAQVRYPNDBDB-ZNTNEXAZSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)OC)OC)/O)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)OC)OC)O)C |
Origin of Product |
United States |
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